molecular formula C26H28N4O2 B11004486 N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide

N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide

Cat. No.: B11004486
M. Wt: 428.5 g/mol
InChI Key: LKIQFTDIFMWUSP-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the quinazolinone structure. The final step involves the coupling of these intermediates with cyclohexanecarboxamide under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to optimize the production process. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce reduced forms of the indole or quinazolinone moieties.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The indole and quinazolinone moieties play crucial roles in these interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both indole and quinazolinone moieties in a single molecule allows for diverse interactions and applications, setting it apart from other similar compounds.

This article provides a comprehensive overview of This compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C26H28N4O2

Molecular Weight

428.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxoquinazolin-3-yl)methyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C26H28N4O2/c31-25(27-14-13-20-15-28-23-7-3-1-5-21(20)23)19-11-9-18(10-12-19)16-30-17-29-24-8-4-2-6-22(24)26(30)32/h1-8,15,17-19,28H,9-14,16H2,(H,27,31)

InChI Key

LKIQFTDIFMWUSP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)NCCC4=CNC5=CC=CC=C54

Origin of Product

United States

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